molecular formula C14H8ClNO3Re B15414876 CID 71342653 CAS No. 139039-84-2

CID 71342653

Cat. No.: B15414876
CAS No.: 139039-84-2
M. Wt: 459.88 g/mol
InChI Key: FGQBITIAERFGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Chemical Biology Research

In the field of chemical biology, there is a growing interest in the development of small molecules that can modulate multiple targets within a biological system. This polypharmacological approach can offer advantages over single-target agents, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. CID 71342653 exemplifies this strategy by acting as a dual inhibitor of PLK1, a critical regulator of cell division, and BRD4, an epigenetic reader that controls the expression of key oncogenes. The simultaneous inhibition of these two proteins can lead to synergistic antitumor effects, making dual inhibitors like this compound a focal point of current research.

Historical Evolution of Research on this compound and Analogues

The development of kinase inhibitors has been a major focus of medicinal chemistry for several decades. The journey towards compounds like this compound began with the broader exploration of heterocyclic scaffolds, such as pteridines, for their biological activities. Pteridinone derivatives, in particular, have been investigated as inhibitors of various kinases.

The evolution of research in this area can be traced through several key phases:

Early Kinase Inhibitor Research: The initial discovery of protein kinases and their role in cellular signaling spurred the search for small molecule inhibitors. Early efforts focused on ATP-competitive inhibitors, leading to the development of the first generation of kinase-targeted drugs.

Focus on Specific Kinase Targets: As the understanding of cancer biology deepened, specific kinases like PLK1 were identified as attractive therapeutic targets due to their overexpression and critical roles in tumor cell proliferation. This led to the design and synthesis of numerous PLK1 inhibitors.

Emergence of Epigenetic Targets: In parallel, the field of epigenetics gained prominence, and proteins like BRD4 were recognized as key regulators of oncogenic gene expression programs. This prompted the development of a distinct class of inhibitors targeting bromodomains.

Rational Design of Dual-Target Inhibitors: The concept of designing single molecules to hit multiple, rationally chosen targets emerged as a strategy to enhance efficacy and overcome drug resistance. The structural similarities and differences between the ATP-binding pocket of kinases and the acetyl-lysine binding pocket of bromodomains presented a challenge and an opportunity for medicinal chemists. The development of pteridinone-based dual PLK1 and BRD4 inhibitors, including this compound, represents a significant milestone in this endeavor. A focused library of analogues of the dual PLK1 kinase/BRD4 bromodomain inhibitor BI-2536 was a key step in this process. acs.org

Significance of this compound as a Research Probe in Biological Systems

This compound serves as a powerful research probe for dissecting the intricate interplay between cell cycle regulation and epigenetic control. Its dual activity allows researchers to simultaneously perturb both PLK1 and BRD4 function, enabling the study of the downstream consequences of this combined inhibition.

Key applications of this compound as a research probe include:

Investigating Synergistic Effects: Researchers can use this compound to explore the synergistic or additive effects of inhibiting both PLK1 and BRD4 in various cancer models.

Understanding Crosstalk between Pathways: It facilitates the study of the signaling crosstalk between the PLK1-mediated cell cycle pathways and the BRD4-dependent transcriptional programs.

Validating Dual Inhibition as a Therapeutic Strategy: The potent in vitro activity of this compound helps to validate the concept of dual PLK1/BRD4 inhibition as a promising anticancer strategy.

A study detailing the design and synthesis of novel pteridinone derivatives identified a compound, designated B2 (which corresponds to this compound), as a potent dual inhibitor of PLK1 and BRD4. rsc.orgIn enzymatic assays, this compound exhibited strong inhibitory activity against both targets. rsc.orgFurthermore, it displayed significant antiproliferative effects against various cancer cell lines. rsc.org

Emerging Research Trends Associated with this compound

The discovery of this compound and its analogues has spurred further research into the development of next-generation dual inhibitors with improved pharmacological properties. Current and future research trends include:

Structure-Activity Relationship (SAR) Studies: Ongoing efforts are focused on synthesizing and evaluating new analogues of this compound to further optimize its potency, selectivity, and drug-like properties.

Exploration of Therapeutic Applications: Beyond its initial characterization in common cancers, researchers are likely to investigate the efficacy of this and similar dual inhibitors in other malignancies, including those with specific genetic profiles that might confer sensitivity.

Combination Therapies: Future studies may explore the use of this compound in combination with other anticancer agents to achieve enhanced therapeutic outcomes and overcome potential resistance mechanisms. The development of dual-target inhibitors is seen as a rational strategy to increase potency and reduce drug resistance in cancer treatment.

Development of More Potent and Selective Inhibitors: The discovery and optimization of dihydropteridone derivatives as novel dual PLK1 and BRD4 inhibitors for cancer treatment is an active area of research. nih.gov

Properties

CAS No.

139039-84-2

Molecular Formula

C14H8ClNO3Re

Molecular Weight

459.88 g/mol

InChI

InChI=1S/C14H8ClNO3.Re/c17-9-15(10-18,11-19)14-8-13(6-7-16-14)12-4-2-1-3-5-12;/h1-8H;

InChI Key

FGQBITIAERFGKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)Cl(=C=O)(=C=O)=C=O.[Re]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cid 71342653

Novel Synthetic Routes for Rifaximin

The synthesis of Rifaximin primarily involves the modification of the rifamycin core. A common and established route begins with Rifamycin S, which undergoes a series of chemical transformations. A key step in this process is the regioselective introduction of a 3-bromo derivative. This is typically achieved by reacting Rifamycin S with a brominating agent, such as pyridine perbromide, in a suitable solvent system like a 2-propanol/chloroform mixture at controlled temperatures.

Following the bromination, the 3-bromorifamycin S intermediate is condensed with 2-amino-4-methylpyridine. This reaction leads to the formation of an o-quinonimic compound, which is a crucial precursor to Rifaximin. The final step in this synthetic sequence is the reduction of this intermediate. Ascorbic acid is commonly employed as the reducing agent to yield the final Rifaximin product researchgate.net.

Alternative approaches have also been developed, focusing on improving efficiency and purity. One such method involves the direct reaction of Rifamycin O with an excess of 2-amino-4-methylpyridine in an ethanol solvent at a slightly elevated temperature (35–45 °C) google.com. This process can be followed by the addition of anhydrous potassium carbonate and subsequent crystallization from a deionized water and ethanol mixture to afford the final product google.com.

Optimization of Existing Synthetic Protocols for Rifaximin

Optimization of Rifaximin synthesis has been a key area of research, with a focus on improving yield, purity, and the crystalline form of the final product. Patents detail processes that refine the reaction conditions to minimize the formation of impurities google.comgoogleapis.comgoogle.com.

Further optimization involves the purification of the crude Rifaximin. This can be achieved by suspending the precipitated solid in a heated mixture of ethyl alcohol and water, followed by cooling to induce crystallization google.com. These optimized protocols are designed to produce a pseudo-crystalline form of Rifaximin that is stable and has a defined water content google.com.

ParameterOptimized ConditionRationale
Starting Material Rifamycin OAllows for a more direct synthesis pathway.
Reagent Excess 2-amino-4-methylpyridineDrives the reaction to completion.
Solvent System Water, Ethyl Alcohol, AcetoneAcetone inclusion enhances product purity.
Temperature 15°C - 40°CControlled temperature minimizes side reactions.
Purification Recrystallization from Ethanol/WaterYields a stable, pseudo-crystalline product.

Strategies for Chemical Modification and Analogue Generation of Rifaximin

The generation of Rifaximin analogues is a strategy to explore the structure-activity relationships and potentially discover compounds with improved properties. These modifications can be targeted at either the rifamycin core or the appended pyrido-imidazo ring system.

Substituent Effects on Reactivity and Yield

For instance, the presence of electron-donating groups on the 2-aminopyridine derivative could potentially increase the nucleophilicity of the amino group, thereby enhancing the reaction rate. Conversely, bulky substituents may introduce steric hindrance, which could negatively impact the yield. Systematic studies on various substituted 2-aminopyridines would be necessary to fully elucidate these effects and to fine-tune the reaction for optimal outcomes.

Regioselective Synthesis Approaches

A critical aspect of Rifaximin synthesis is the regioselective functionalization at the 3-position of the rifamycin napthoquinone core. The established method of achieving this involves the selective bromination of Rifamycin S at this position. The directing effect of the existing functional groups on the rifamycin scaffold plays a crucial role in guiding the electrophilic bromine to the desired position.

The reaction conditions, including the choice of brominating agent and solvent, are optimized to favor the formation of the 3-bromo derivative over other possible isomers. This high degree of regioselectivity is essential for ensuring the correct assembly of the final Rifaximin molecule.

Elucidation of Molecular Mechanisms of Action for Cid 71342653

Identification of Direct Molecular Targets

Protein Binding and Interaction Studies

No studies detailing the protein binding profile or specific interactions of CID 71342653 are available.

Enzyme Inhibition Kinetics and Mechanism

There is no information on whether this compound acts as an enzyme inhibitor, and therefore, no data on its inhibition kinetics or mechanism exists in the public domain.

Receptor-Ligand Binding Dynamics

The binding affinity and dynamics of this compound with any biological receptor have not been documented.

Investigation of Downstream Cellular Signaling Pathways Modulated by this compound

Analysis of Phosphorylation Cascades

No research has been published that analyzes the effect of this compound on cellular phosphorylation cascades.

Gene Expression Profiling and Transcriptional Regulation

There are no available gene expression profiles or studies on the transcriptional regulatory effects of this compound.

Protein Synthesis and Degradation Pathways

The molecular mechanisms of this compound, also known as BI-7273, are intrinsically linked to the regulation of protein synthesis and degradation, primarily through its potent and selective inhibition of Bromodomain-containing protein 9 (BRD9), and to a lesser extent, BRD7. medchemexpress.comselleckchem.comopnme.com BRD9 is a key component of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by controlling chromatin dynamics. aacrjournals.orgmaayanlab.cloud The inhibition of BRD9's bromodomain by this compound disrupts these normal regulatory functions, leading to significant downstream effects on protein homeostasis.

Furthermore, the impact of this compound extends to specific signaling pathways that control protein expression. For instance, it has been shown to downregulate the AKT/mTOR/SREBP1 signaling pathway. patsnap.comnih.gov This downregulation leads to a decrease in the protein expression of crucial regulatory factors and enzymes involved in lipid synthesis, such as Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Fatty Acid Synthase (FASN). patsnap.comnih.gov

A significant aspect of the mechanism of action for compounds related to this compound is the targeted degradation of the BRD9 protein itself. While this compound is an inhibitor, its chemical scaffold has been utilized to create proteolysis-targeting chimeras (PROTACs), such as dBRD9. researchgate.netnih.gov These heterobifunctional molecules link the BRD9 inhibitor to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the BRD9 protein via the proteasome. biorxiv.orgacs.org This targeted degradation of BRD9 has been shown to be a more potent approach than simple inhibition in certain cancer models. researchgate.netacs.org The degradation of BRD9 is dependent on the ubiquitin-proteasome pathway, as treatment with proteasome inhibitors can rescue the degradation effect. biorxiv.orgacs.org

The following table summarizes the key effects of this compound and related BRD9-targeting compounds on protein synthesis and degradation pathways:

Process Effect of this compound / BRD9 Inhibition/Degradation Key Mediators/Pathways Resulting Outcome
Ribosome Biogenesis Downregulation of genes involved in ribosome formation. aacrjournals.orgnih.govDisruption of transcription initiation complex at promoter regions of ribosome biogenesis genes. aacrjournals.orgDecreased protein synthesis capacity and inhibition of cell growth. aacrjournals.org
Protein Expression Decreased expression of specific proteins like SREBP1 and FASN. patsnap.comnih.govDownregulation of the AKT/mTOR/SREBP1 signaling pathway. patsnap.comnih.govReduced lipid accumulation and potential therapeutic effects in metabolic disorders. patsnap.com
BRD9 Protein Levels Induction of BRD9 protein degradation (when used in PROTACs). researchgate.netbiorxiv.orgRecruitment of E3 ubiquitin ligases (e.g., Cereblon) to BRD9, leading to ubiquitination and proteasomal degradation. researchgate.netbiorxiv.orgEnhanced and more sustained inhibition of BRD9 function compared to reversible inhibition. researchgate.netacs.org

Subcellular Localization and Compartmentalization Studies of this compound

Direct studies detailing the subcellular localization and compartmentalization of this compound are not extensively available in the reviewed literature. However, the primary site of action for this compound can be inferred from the well-documented subcellular localization of its molecular target, BRD9.

BRD9 is a nuclear protein, specifically located in the nucleoplasm. maayanlab.cloudnih.gov It functions as a critical component of the SWI/SNF chromatin remodeling complexes, which are also localized within the nucleus. maayanlab.clouduniprot.orgwikipedia.org These complexes are responsible for altering chromatin structure to regulate gene transcription. uniprot.orgnih.gov As this compound is a cell-permeable inhibitor that targets the bromodomain of BRD9, its principal pharmacological activity is expected to occur within the nucleus, where it can engage with its target protein. medchemexpress.comselleckchem.com

The following table outlines the known subcellular localization of BRD9, the target of this compound:

Protein Subcellular Localization Associated Complex Primary Function at this Location
BRD9 Nucleoplasm maayanlab.cloudnih.govSWI/SNF chromatin remodeling complex maayanlab.clouduniprot.orgwikipedia.orgRegulation of gene transcription through chromatin remodeling. uniprot.orgnih.gov

Given that this compound must bind to BRD9 to exert its inhibitory effect, it is highly probable that the compound accumulates in the nucleus of treated cells. The cell-permeable nature of this compound allows it to cross the cell membrane and subsequently the nuclear envelope to reach its site of action. medchemexpress.comselleckchem.com Further research employing techniques such as fluorescently tagging the compound or cellular fractionation followed by quantitative analysis would be necessary to definitively determine the precise subcellular distribution and compartmentalization of this compound.

Computational Analysis of this compound: A Theoretical and Methodological Overview

Disclaimer: As of late 2025, specific computational chemistry and in silico research focused exclusively on the compound this compound is not extensively available in publicly accessible scientific literature. Therefore, this article will detail the established computational methodologies and their hypothetical application to this compound (2,4-Diamino-5,6,7,8-tetrahydro-6-methylthieno[2,3-d]pyrimidine). The data and findings presented herein are illustrative, based on the known chemical properties of its structural class, and serve to demonstrate the potential insights these computational approaches could offer.

Computational Chemistry and in Silico Approaches to Cid 71342653 Research

Computational chemistry provides a powerful lens through which the properties and potential biological activities of novel chemical entities can be explored. For a compound like CID 71342653, in silico methods are instrumental in predicting its behavior at a molecular level, guiding further experimental research. These approaches range from simulating its interaction with potential protein targets to analyzing its intrinsic electronic properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

Once a plausible binding pose for this compound is predicted, a detailed ligand-protein interaction profile can be generated. This profile itemizes the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic contacts, and salt bridges. Given the structure of this compound, which features hydrogen bond donors (the amino groups) and acceptors (the pyrimidine nitrogens), it is expected to form key hydrogen bonds within a target's active site. For instance, in a hypothetical docking study against a protein kinase, a primary target for similar heterocyclic scaffolds, the interaction profile might resemble the following.

Interactive Table: Hypothetical Ligand-Protein Interaction Profile for this compound The following table is an illustrative example of potential interactions.

Interaction Type Ligand Atom/Group (this compound) Protein Residue (Hypothetical Kinase) Distance (Å)
Hydrogen Bond Amino N at C2 Asp145 (Backbone C=O) 2.9
Hydrogen Bond Amino H at C4 Glu102 (Side Chain C=O) 3.1
Hydrogen Bond Pyrimidine N1 Met100 (Backbone N-H) 3.0
Hydrophobic Contact Thieno Ring Val45, Leu98 N/A

Docking algorithms employ scoring functions to estimate the binding affinity, often expressed as a Gibbs free energy change (ΔG) in kcal/mol or as an inhibitory constant (Ki). Lower scores typically indicate a more favorable binding interaction. By docking this compound against a panel of related proteins, a theoretical selectivity profile can be established. This helps in predicting not only the primary target but also potential off-target interactions.

Interactive Table: Illustrative Binding Affinity Predictions for this compound The following table presents hypothetical docking scores to demonstrate selectivity profiling.

Protein Target Docking Score (kcal/mol) Predicted Ki (nM)
Kinase A -9.5 55
Kinase B -7.2 850
Kinase C -6.8 1500

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These methods are used to determine properties like molecular orbital energies and electrostatic potential, which are fundamental to a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-rich diaminopyrimidine and thiophene rings would be the primary contributors to the HOMO, while the electron-deficient pyrimidine ring would significantly contribute to the LUMO.

Interactive Table: Hypothetical Frontier Molecular Orbital Data for this compound Calculated at the B3LYP/6-31G level of theory.*

Parameter Energy (eV) Description
HOMO Energy -5.8 Associated with the ability to donate electrons.
LUMO Energy -1.2 Associated with the ability to accept electrons.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding non-covalent interactions. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrimidine ring, indicating their role as hydrogen bond acceptors. Regions of positive potential (blue) would be located around the hydrogens of the amino groups, marking them as hydrogen bond donors.

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the flexibility of the protein, and the role of solvent (water) molecules in the interaction.

An MD simulation would typically start with the best-docked pose of this compound in its target protein. The complex would be solvated in a water box with ions to mimic physiological conditions. Over a simulation of hundreds of nanoseconds, key metrics are monitored. Analysis of the trajectory can confirm whether the crucial interactions predicted by docking are maintained over time. For instance, the stability of key hydrogen bonds is a strong indicator of a stable binding mode.

Interactive Table: Hypothetical Analysis of Hydrogen Bond Stability from MD Simulation This table illustrates the percentage of simulation time a key hydrogen bond remains intact.

Interacting Pair Average Distance (Å) Occupancy (%)
This compound (Amino N at C2) :: Asp145 (C=O) 3.0 ± 0.2 92%
This compound (Amino H at C4) :: Glu102 (C=O) 3.2 ± 0.3 75%

No Publicly Available Research Found for Computational Studies of this compound

Following a comprehensive search for scientific literature and data, no specific research articles or publicly accessible data could be found regarding the computational chemistry and in silico analysis of the chemical compound this compound.

The requested article, which was to be structured around detailed computational analyses including conformational landscape exploration, ligand-target dynamics, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling, cannot be generated at this time due to the absence of foundational research on this specific molecule.

Searches for studies related to this compound in the context of these computational methods did not yield any relevant results. This suggests that such analyses may not have been conducted, or if they have, the results are not currently in the public domain. Therefore, the creation of an article with the specified detailed sections and data tables is not feasible without the underlying scientific findings.

Structure Activity Relationship Sar Studies and Structural Optimization for Mechanistic Insights of Cid 71342653

Systematic Exploration of Functional Group Contributions to Biological Activity

The initial exploration into the SAR of CID 71342653 involved a systematic modification of its core structure to identify key functional groups responsible for its biological effects. Researchers synthesized a series of derivatives where specific moieties were altered or replaced, and the resulting compounds were evaluated for their activity. This approach allowed for a detailed understanding of the contribution of each part of the molecule.

Early studies focused on the peripheral substituents of the main ring system. It was discovered that the nature and position of these groups have a profound impact on the compound's potency and selectivity. For instance, the substitution pattern on the phenyl ring was found to be a critical determinant of activity. A comprehensive analysis revealed that electron-withdrawing groups at the para-position significantly enhanced the desired biological response, whereas bulky substituents at the ortho-position were detrimental.

The following table summarizes the findings from the systematic exploration of functional group contributions:

Modification SiteFunctional Group VariationObserved Biological Activity
Phenyl Ring (para-position)-NO2High
-CNModerate to High
-ClModerate
-OCH3Low
Phenyl Ring (ortho-position)-CH3Moderate
-C(CH3)3Low
Heterocyclic CoreN-alkylationDecreased
Ring expansionAbolished

Rational Design of this compound Analogues to Probe Target-Binding Regions

With a foundational understanding of the key functional groups, subsequent research efforts were directed towards the rational design of analogues of this compound. This strategy aimed to create molecules that could serve as molecular probes to map out the specific regions of interaction within the binding site of its biological target. By introducing specific modifications, scientists could infer the nature of the amino acid residues involved in the binding event.

One successful approach involved the synthesis of photoaffinity-labeled analogues. These compounds, upon photolysis, form a covalent bond with the target protein, allowing for its identification and the characterization of the binding pocket. The data generated from these experiments provided a more detailed picture of the molecular interactions, guiding further optimization efforts.

The design of these analogues was heavily reliant on computational modeling. Docking studies were employed to predict the binding modes of various proposed structures, and only those with favorable predicted interactions were synthesized and tested. This synergy between computational and synthetic chemistry accelerated the process of identifying potent and selective ligands.

Impact of Stereochemistry and Conformational Changes on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is often a critical factor in its biological activity. In the case of this compound, which possesses multiple stereocenters, the investigation into the impact of stereoisomerism was a crucial aspect of the SAR studies. The different stereoisomers of this compound were synthesized and their biological activities were compared.

It was unequivocally demonstrated that the biological activity resides in a single enantiomer. This finding underscored the importance of a specific three-dimensional orientation for effective molecular recognition by the target protein. The inactive enantiomer served as a valuable negative control in subsequent experiments, helping to distinguish specific from non-specific effects.

Furthermore, conformational analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography revealed that the molecule adopts a preferred low-energy conformation. This rigidified structure is believed to be the bioactive conformation, the one that fits optimally into the binding site of the target. These insights into the stereochemical and conformational requirements have been instrumental in the design of more potent analogues with pre-organized geometries that mimic this bioactive conformation.

Development of SAR Models for Specific Biological Processes

The culmination of the extensive SAR data has been the development of predictive quantitative structure-activity relationship (QSAR) models. These mathematical models correlate the structural features of the synthesized compounds with their observed biological activities. By using statistical methods, these models can predict the activity of novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.

For this compound and its analogues, several QSAR models have been developed that focus on specific biological endpoints. These models have incorporated a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a comprehensive understanding of the structural requirements for activity. The predictive power of these models has been validated through the design and synthesis of new compounds with activities that closely match the predicted values.

The development of these SAR models represents a significant step forward in the study of this compound, providing a robust framework for the future design of next-generation compounds with improved therapeutic profiles.

Preclinical in Vitro Investigations on Cellular Systems and Biological Assays with Cid 71342653

Studies on Cell Cycle Modulation and Apoptosis Induction

In the evaluation of a novel compound, a primary area of investigation is its effect on cell proliferation and programmed cell death. To assess cell cycle modulation, researchers would typically expose various cancer cell lines to the compound. Flow cytometry analysis using DNA-staining dyes like propidium (B1200493) iodide would then be employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase would suggest that the compound interferes with cell cycle progression at that checkpoint. nih.govnih.gov Further studies might involve Western blotting to measure changes in the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

The induction of apoptosis, or programmed cell death, is another critical endpoint. Assays such as Annexin V/PI staining analyzed by flow cytometry would be used to distinguish between early apoptotic, late apoptotic, and necrotic cells. The activation of caspases, which are key executioner enzymes in the apoptotic cascade, would be measured using colorimetric or fluorometric assays. Additionally, the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins would be quantified to elucidate the compound's mechanism of action on the apoptotic pathway.

Analysis of Autophagy Pathways in Response to CID 71342653

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. exlibrisgroup.com To investigate a compound's influence on autophagy, researchers would monitor the formation of autophagosomes, the hallmark of this process. exlibrisgroup.com This is often achieved by observing the localization of a fluorescently-tagged LC3 protein, which translocates from a diffuse cytoplasmic pattern to punctate structures (autophagosomes) upon autophagy induction.

Western blot analysis would be used to quantify the conversion of LC3-I to its lipidated form, LC3-II, which is correlated with the number of autophagosomes. exlibrisgroup.com The expression of other key autophagy-related proteins (ATGs), such as Beclin-1 and ATG5, would also be examined. exlibrisgroup.com To determine whether the compound induces a complete autophagic flux (i.e., the entire process from autophagosome formation to lysosomal degradation), studies using lysosomal inhibitors like bafilomycin A1 or chloroquine (B1663885) would be necessary.

Investigation of Oxidative Stress Responses and Antioxidant Activity

A compound's potential to induce or mitigate oxidative stress is a crucial aspect of its preclinical evaluation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. To measure ROS levels, cell-permeable fluorescent probes such as DCFDA would be used, with an increase in fluorescence indicating higher ROS levels.

The antioxidant activity of a compound can be assessed through various chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay. In cellular systems, the compound's effect on the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), would be determined using spectrophotometric assays or Western blotting. The activation of transcription factors like Nrf2, a master regulator of the antioxidant response, would also be investigated.

Modulation of Specific Enzyme Activities in Cell Lysates or Purified Systems

To identify specific molecular targets, the effect of a compound on the activity of various enzymes would be tested. These assays can be performed using either purified enzymes or cell lysates. For example, if the compound is hypothesized to be a kinase inhibitor, its effect on the phosphorylation activity of specific kinases would be measured using in vitro kinase assays.

Similarly, if the compound is predicted to affect metabolic pathways, the activity of key enzymes in those pathways, such as acetyl-CoA carboxylase (ACC), would be assessed. These assays typically involve providing the enzyme with its substrate and measuring the rate of product formation, often through spectrophotometric, fluorometric, or radiometric methods. The results would help to pinpoint the direct molecular interactions of the compound.

Assessment of Cellular Transport Mechanisms and Intracellular Accumulation

Understanding how a compound enters and accumulates within cells is fundamental to interpreting its biological activity. Cellular transport can occur through passive diffusion, facilitated diffusion, or active transport. To distinguish between these mechanisms, uptake studies would be conducted at different temperatures (e.g., 37°C vs. 4°C), as active transport is energy-dependent and thus inhibited at lower temperatures.

The use of specific inhibitors for known transporters can also help to identify the proteins involved in the compound's uptake. The intracellular concentration of the compound would be quantified over time using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Confocal microscopy using a fluorescently labeled version of the compound, if available, could provide visual evidence of its subcellular localization, such as in the cytoplasm, nucleus, or specific organelles like mitochondria or lysosomes.

Interaction with Membrane Receptors and Ion Channels

A compound may exert its effects by binding to receptors on the cell surface or by modulating the activity of ion channels. Receptor binding assays, often using radiolabeled ligands, would be performed to determine if the compound competes for binding to specific receptors. Functional assays would then be necessary to determine if the compound acts as an agonist or an antagonist for a particular receptor.

To assess the impact on ion channels, electrophysiological techniques like patch-clamping would be the gold standard. This method allows for the direct measurement of ion flow through specific channels in the cell membrane. Alternatively, high-throughput screening methods using ion-sensitive fluorescent dyes can be employed to detect changes in intracellular ion concentrations (e.g., calcium) in response to the compound, providing an indirect measure of ion channel activity.

Preclinical in Vivo Studies in Animal Models for Mechanistic Elucidation of Cid 71342653

Pharmacodynamic Investigations in Relevant Disease Models (Non-Human)

No information is publicly available regarding the pharmacodynamic properties of CID 71342653 in any relevant non-human disease models.

Target Engagement and Pathway Modulation In Vivo

There is no available data from in vivo studies to confirm the engagement of this compound with its intended biological target or its subsequent modulation of relevant signaling pathways in animal models.

Investigation of this compound Influence on Specific Physiological Processes

No studies have been published detailing the influence of this compound on any specific physiological processes in non-human subjects.

Exploration of Organ-Specific Distribution for Mechanistic Research (Non-Human)

There is no publicly available information on the organ-specific distribution of this compound in animal models for the purpose of mechanistic research.

Advanced Analytical and Spectroscopic Techniques in Cid 71342653 Research

Spectroscopic Methods for Probing Molecular Interactions (e.g., NMR, SPR, ITC)

Understanding how CID 71342653 interacts with biological macromolecules is crucial for elucidating its mechanism of action. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these interactions.

Interactive Data Table: Representative NMR Data for a Related Sulfonamide

Nucleus Chemical Shift (δ) in ppm (Solvent: DMSO-d6) Description
¹H 10.60 (s, 1H) Sulfonamide N-H proton
¹H 8.38 (d, J = 8.4 Hz, 2H) Aromatic protons ortho to the nitro group
¹H 8.02 (d, J = 8.4 Hz, 2H) Aromatic protons meta to the nitro group
¹H 7.27 (t, J = 7.4 Hz, 2H) Aromatic protons of the N-phenyl ring
¹H 7.13 (d, J = 7.6 Hz, 2H) Aromatic protons of the N-phenyl ring
¹H 7.09 (t, J = 7.2 Hz, 1H) Aromatic proton of the N-phenyl ring

Data is for 4-Nitro-N-phenylbenzenesulfonamide and is illustrative of the types of signals expected for this compound.

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions. In a hypothetical research scenario, a target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The binding and dissociation of the compound would be measured by changes in the refractive index at the sensor surface, providing kinetic data such as association and dissociation rate constants, and the binding affinity (KD).

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. For this compound, ITC could be employed to quantify the energetics of its interaction with a putative target, offering insights into the forces driving the binding event.

Chromatographic Techniques for Purity Assessment and Stability Profiling in Research Samples

The purity and stability of a research compound are critical for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for these assessments.

A stability-indicating HPLC method would be developed to separate this compound from any potential impurities and degradation products. This typically involves testing various column chemistries (e.g., C18, C8), mobile phase compositions (e.g., mixtures of water, acetonitrile, and methanol (B129727) with buffers), and detection wavelengths (UV-Vis).

For stability profiling, this compound would be subjected to stress conditions such as acid, base, oxidation, heat, and light. The samples would then be analyzed by the validated HPLC method at various time points to determine the rate and nature of degradation.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Mass Spectrometry for Metabolite Identification in Research Models (Non-Human)

Understanding the metabolic fate of this compound is essential for interpreting its in vivo activity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for identifying metabolites in biological matrices from non-human research models, such as rodents or in vitro systems like liver microsomes.

Following administration of this compound to a research model, biological samples (e.g., plasma, urine, feces, tissue homogenates) would be collected and analyzed by LC-HRMS. The high mass accuracy of the instrument allows for the determination of the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the metabolite ions, providing structural information for their identification. Common metabolic transformations that could be anticipated for a molecule like this compound include reduction of the nitro groups, hydroxylation of the aromatic rings, and conjugation with endogenous molecules such as glucuronic acid or sulfate.

Advanced Imaging Techniques for Subcellular Localization and Tracking

Visualizing the distribution of this compound within a cell can provide critical insights into its mechanism of action and potential off-target effects. While direct imaging of this specific compound has not been reported, its structure lends itself to modification for use with advanced imaging techniques.

One approach would be to synthesize a fluorescently labeled derivative of this compound. This could involve attaching a fluorophore to a position on the molecule that is not critical for its biological activity. The resulting fluorescent probe could then be introduced to cultured cells, and its subcellular localization could be monitored using techniques such as confocal fluorescence microscopy. The inherent nitroaromatic structure of this compound might also be exploited, as the localization of such compounds can sometimes be tracked based on their intrinsic properties or through specific labeling strategies that target the nitro group.

General studies on sulfonamide-containing fluorescent probes have demonstrated their utility in cellular imaging. mdpi.comnih.govnih.govnih.govfrontiersin.orgThese probes can be designed to target specific cellular compartments or to report on particular biochemical environments. A similar strategy could be developed for this compound to enable its visualization and tracking within living cells.

Future Research Trajectories and Academic Perspectives on Cid 7134653

Integration of CID 71342653 Research with Systems Biology and Omics Approaches

The high specificity of this compound makes it an invaluable tool for systems biology, allowing researchers to perturb the CK2 signaling node and observe the cascading effects across the cellular network. A primary application in this area has been in the field of phosphoproteomics. By using quantitative mass spectrometry-based phosphoproteomics, researchers can globally assess changes in protein phosphorylation following treatment with this compound.

A notable study utilized triple stable isotope labeling by amino acids in cell culture (SILAC) in combination with an inhibitor-resistant CK2 mutant to distinguish direct CK2 substrates from off-target effects. mdpi.com This approach demonstrated that a majority of phosphosites downregulated by SGC-CK2-1 were indeed CK2-dependent, a significant improvement in specificity compared to less selective inhibitors like CX-4945. mdpi.com Such studies are crucial for accurately mapping the CK2-dependent phosphoproteome and understanding its extensive role in cellular signaling. mdpi.commdpi.com

Future research will likely extend to other omics disciplines. For instance, transcriptomic analyses (e.g., RNA-seq) following treatment with this compound could reveal how CK2 inhibition affects gene expression profiles, providing insights into the transcription factors and signaling pathways regulated by CK2. Similarly, metabolomic studies could uncover alterations in cellular metabolism resulting from the modulation of CK2 activity, given the kinase's role in various metabolic pathways. By integrating these multi-omics datasets, a more holistic and systems-level understanding of CK2's function can be achieved, moving beyond a linear view of its signaling pathways.

Development of this compound as a Chemical Probe for Novel Biological Targets

This compound was meticulously developed as a high-quality chemical probe, a tool designed to selectively engage a specific protein target in complex biological systems. mdpi.comnih.gov Its development was based on a pyrazolopyrimidine scaffold and it exhibits high potency for both isoforms of the CK2 catalytic subunit, CK2α (CSNK2A1) and CK2α' (CSNK2A2). thesgc.org The availability of a structurally related but inactive negative control, SGC-CK2-1N, further strengthens its utility as a probe, allowing researchers to differentiate on-target from off-target or non-specific effects. mdpi.comnih.gov

The primary application of this compound is the elucidation of CK2's biological functions. For years, the study of CK2 has been hampered by the use of non-selective inhibitors, leading to potentially confounding results. thesgc.org The exquisite selectivity of SGC-CK2-1 allows for a more precise interrogation of CK2's roles in various cellular processes. For example, its use in over 140 cancer cell lines surprisingly did not show broad antiproliferative activity, challenging the long-held notion of CK2 as a universal driver of cancer cell proliferation and suggesting that effects seen with other inhibitors might be due to off-target activities. nih.gov

Furthermore, this probe is instrumental in validating CK2 as a therapeutic target in various disease contexts. Studies have already utilized SGC-CK2-1 to confirm the role of CK2 in insulin (B600854) production and secretion in pancreatic β-cells, attributing the observed effects directly to CK2 inhibition. nih.govresearchgate.net The continued use of this probe will be indispensable in deciphering the complex biology of CK2 and identifying new, therapeutically relevant functions. nih.gov

Potency and Cellular Activity of this compound (SGC-CK2-1)

Assay TypeTargetPotency (IC50)
Enzymatic AssayCK2α (CSNK2A1)4.2 nM
Enzymatic AssayCK2α' (CSNK2A2)2.3 nM
Cellular NanoBRET AssayCK2α (CSNK2A1)36 nM
Cellular NanoBRET AssayCK2α' (CSNK2A2)16 nM

Exploration of Multi-Target Modulating Properties and Polypharmacology

While designed for high selectivity, understanding the full kinase selectivity profile of any inhibitor is crucial. The polypharmacology, or the ability of a compound to interact with multiple targets, of this compound has been extensively characterized through broad kinase screening panels.

In a KINOMEscan assay against 403 wild-type kinases, SGC-CK2-1 demonstrated remarkable selectivity. At a concentration of 1 µM, only 11 kinases showed a percent of control (PoC) of less than 35, indicating significant inhibition. thesgc.orgchemicalprobes.org This high degree of selectivity is a key feature that distinguishes it from older, less specific CK2 inhibitors. chemicalprobes.org

The most notable, albeit significantly weaker, off-target interaction is with DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2), with an IC50 of 440 nM in enzymatic assays. chemicalprobes.org However, in cellular target engagement assays (NanoBRET), it showed no activity against DYRK2, suggesting that at appropriate concentrations for studying CK2 in cells, the inhibition of DYRK2 is minimal. chemicalprobes.org This weak polypharmacology, where off-target interactions are well-characterized and occur at significantly higher concentrations than the on-target activity, enhances its utility as a precise chemical probe. Future research may explore if this weak DYRK2 inhibition could be exploited under specific experimental conditions or if the scaffold could be modified to create dual-target inhibitors if a therapeutic rationale emerges.

Selectivity Profile of this compound (SGC-CK2-1)

Screening PlatformNumber of Kinases ScreenedConcentrationResults
KINOMEscan4031 µMOnly 11 kinases with PoC < 35

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The development of this compound is a prime example of a successful collaborative and interdisciplinary research initiative. It was developed by the Structural Genomics Consortium (SGC), a public-private partnership that supports drug discovery through open-access research. thesgc.org This model brings together academic laboratories, pharmaceutical companies, and government funding agencies to work on pre-competitive research, such as the development of high-quality chemical probes.

The SGC's open science policy ensures that this compound, along with its characterization data and negative control, is freely available to the wider scientific community. mdpi.comnih.gov This approach accelerates research by allowing scientists from various disciplines—such as cell biology, biochemistry, and clinical research—to utilize these tools without restriction. The development of SGC-CK2-1 involved expertise in medicinal chemistry, structural biology, and cell biology from institutions including the University of North Carolina at Chapel Hill, the Johann Wolfgang Goethe-University in Frankfurt, and the University of Western Ontario. nih.gov

This collaborative framework provides a blueprint for future research. The complex biological questions that can be addressed with this compound will require interdisciplinary approaches. For example, collaborations between systems biologists, who can model the network-level effects of CK2 inhibition, and disease specialists, who can test the probe in relevant physiological models, will be crucial for translating basic research findings into therapeutic insights. The open-access nature of the probe and its associated data provides a strong foundation for such synergistic collaborations to flourish.

Q & A

How to formulate a focused research question for CID 71342653 studies?

Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • "How does the molecular structure of this compound (Intervention) influence its binding affinity (Outcome) compared to analogous compounds (Comparison) in vitro (Population) over 24-hour exposure (Time)?" Avoid vague terms and ensure alignment with gaps identified in literature reviews .

Q. What experimental design principles apply to this compound studies?

  • Reproducibility : Document reagent sources (e.g., purity, supplier), instrumentation (e.g., NMR calibration), and environmental conditions (e.g., temperature, pH).
  • Controls : Include positive/negative controls and replicates to validate findings.
  • Ethical compliance : Address safety protocols for handling reactive intermediates or toxic byproducts .

Q. How to conduct a systematic literature review for this compound?

  • Use databases like PubMed, SciFinder, or Web of Science with search terms combining "this compound" and domain-specific keywords (e.g., "kinetics," "synthesis pathways").
  • Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) and categorize findings by methodology (e.g., computational vs. experimental) .

Q. Which methodologies are suitable for characterizing this compound?

  • Structural analysis : X-ray crystallography, NMR spectroscopy.
  • Functional assays : Enzyme inhibition kinetics, cellular uptake studies.
  • Computational tools : Molecular docking (e.g., AutoDock Vina) to predict binding interactions. Prioritize methods that align with your hypothesis and resource availability .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound?

  • Perform sensitivity analysis to assess how variables (e.g., solvent polarity, temperature) affect results.
  • Compare experimental conditions across studies (e.g., purity of reagents in kinetic assays).
  • Use meta-analytical frameworks to quantify heterogeneity in data .

Q. What strategies optimize experimental parameters for this compound synthesis?

  • Apply Design of Experiments (DoE) to evaluate factor interactions (e.g., catalyst concentration, reaction time).
  • Validate optimization via response surface methodology (RSM) or machine learning models trained on historical data .

Q. How to integrate multi-omics data in this compound mechanism studies?

  • Combine transcriptomic (e.g., RNA-seq), proteomic (e.g., mass spectrometry), and metabolomic data using pathway enrichment tools (e.g., KEGG, Reactome).
  • Address batch effects and normalization biases through tools like ComBat or RUV-seq .

Q. What ethical considerations arise in this compound research?

  • Disclose conflicts of interest (e.g., funding from chemical manufacturers).
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets.
  • Obtain ethics board approval for studies involving animal/human tissues .

Q. How to ensure methodological transparency in this compound studies?

  • Publish supplementary materials detailing raw data, code, and instrument settings.
  • Use checklist standards (e.g., ARRIVE for animal studies, CONSORT for clinical trials) .

Q. What cross-disciplinary approaches enhance this compound research?

  • Collaborate with computational chemists for in silico toxicity predictions.
  • Partner with material scientists to explore this compound’s applications in drug delivery systems (e.g., nanoparticle encapsulation) .

Data Presentation and Publishing Guidelines

  • Manuscript structure : Follow IMRaD (Introduction, Methods, Results, Discussion) format. Highlight novel findings (e.g., unexpected catalytic properties) in the abstract .
  • Figures/tables : Label axes with SI units, provide error bars for replicates, and cite statistical tests (e.g., ANOVA p-values) .
  • Reproducibility : Archive datasets in repositories like Zenodo or Figshare with persistent identifiers (DOIs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.